2-Cyclopentyl-4-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a bicyclic heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine class. This compound is characterized by its unique structural features, which include a cyclopentyl group and a cyclopropyl group, contributing to its potential biological activities. The compound is of interest in medicinal chemistry due to its diverse applications in drug development and therapeutic interventions.
The synthesis and properties of 2-Cyclopentyl-4-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one have been detailed in various scientific publications, including patents and chemical databases. Notably, one source describes the synthetic pathways and potential applications of this compound in biomedical research .
This compound can be classified as:
The synthesis of 2-Cyclopentyl-4-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves cyclization reactions of appropriate precursors. The synthetic approaches can be categorized into two major strategies:
The choice of method often depends on the availability of starting materials and desired substituent patterns. Various reagents and catalysts may be employed to facilitate these reactions, ensuring high yields and selectivity .
The synthesis may involve multi-step reactions including:
Key structural data includes:
The compound may undergo various chemical reactions typical for heterocyclic compounds, including:
The reactivity of 2-Cyclopentyl-4-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one can be influenced by substituents at various positions on the ring system. Reaction conditions such as temperature, solvent choice, and catalyst presence play critical roles in determining reaction pathways and product yields.
The mechanism of action for compounds like 2-Cyclopentyl-4-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is often linked to their interaction with biological targets such as enzymes or receptors.
Studies suggest that similar pyrazolo compounds have shown potential in modulating neurological pathways, making them candidates for further exploration in drug development.
2-Cyclopentyl-4-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one has potential applications in:
The construction of the pyrazolo[3,4-b]pyridine core demands precise multi-step strategies to accommodate the target molecule’s complex substitution pattern. A convergent approach typically begins with the assembly of the bicyclic heterocycle followed by sequential functionalization. The Knorr pyrazole synthesis remains foundational, where hydrazine derivatives condense with 1,3-dicarbonyl compounds to form the pyrazole ring. Subsequent cyclocondensation with cyanoacetamides or enolizable ketones constructs the fused pyridone ring at positions 6 and 7 [1]. For the target compound, 3-methyl-1H-pyrazol-5-amine serves as the precursor, reacting with a cyclopropane-containing building block (e.g., ethyl cyclopropanecarboxylate) under acid catalysis to yield the 4-cyclopropyl-substituted intermediate [1] [4].
Critical to this strategy is protecting group orchestration. N1-protection (e.g., with tert-butoxycarbonyl) before cyclocondensation prevents undesired regioisomers during pyridine ring formation. After cyclization, deprotection enables selective N2-alkylation with cyclopentyl groups [4]. Alternative routes leverage palladium/norbornene cooperative catalysis, as demonstrated for analogous heterocycles, enabling simultaneous ortho-amination and ipso-cyclization to build the core with embedded substituents in fewer steps [3].
Table 1: Key Intermediates in Pyrazolo[3,4-b]pyridine Core Synthesis
Intermediate | Function | Target Position |
---|---|---|
3-Methyl-1H-pyrazol-5-amine | Pyrazole precursor | C3, N1 |
Ethyl cyclopropanecarboxylate | Electrophile for C4 functionalization | C4 |
N-Boc-protected pyrazole | Regiocontrol during cyclocondensation | N1 |
Regioselectivity challenges arise when incorporating sterically constrained alicyclic groups (cyclopropyl at C4; cyclopentyl at N1). The cyclopropyl moiety at C4 is installed early via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling. Suzuki-Miyaura coupling proves effective, where a C4-brominated pyrazolo[3,4-b]pyridine intermediate reacts with cyclopropylboronic acid under palladium catalysis (Pd(PPh3)4, Na2CO3, toluene/water) to achieve >85% yield [4]. Microwave irradiation (120°C, 30 minutes) enhances efficiency while suppressing decarboxylation or ring-opening side reactions [4].
For N1-cyclopentylation, the deprotonated pyridone nitrogen attacks cyclopentyl bromide in dimethylformamide at 60°C. Selectivity over O-alkylation is ensured by using silver carbonate as a mild base, which favors N-alkylation through soft acid-base interactions [4] [9]. Alternatively, flow chemistry enables precise residence time control (<10 minutes) in a microreactor, minimizing dialkylation byproducts [9].
Table 2: Conditions for Regioselective Substituent Installation
Substituent | Position | Method | Conditions | Yield |
---|---|---|---|---|
Cyclopropyl | C4 | Suzuki coupling | Pd(PPh3)4, Na2CO3, toluene/H2O, 120°C (μW) | 87% |
Cyclopentyl | N1 | Alkylation (Ag2CO3-assisted) | Cyclopentyl bromide, DMF, 60°C | 78% |
Catalysis is pivotal for introducing the 3-methyl and 4-cyclopropyl groups while avoiding protecting groups. C3-methylation is achieved via directed ortho-metalation: a pyrazole precursor bearing a directing group (e.g., pivaloyl) undergoes lithiation at C5, followed by quenching with methyl iodide to afford the 3-methylated derivative [1]. For N1-alkylation, palladium-catalyzed Buchwald-Hartwig amination replaces classical alkyl halide displacement. Using Pd2(dba)3 and XPhos, primary cyclopentylamine couples with a C6-chlorinated pyrazolo[3,4-b]pyridine, though competing reduction side reactions necessitate careful ligand selection [5].
Enzymatic catalysis offers a greener alternative for N-functionalization. Engineered transaminases selectively alkylate the pyridone nitrogen in phosphate buffer (pH 7.5, 30°C) using cyclopentanol as a donor, achieving 92% regioselectivity for the N1-isomer over N2 [5]. For C4 diversification, iridium-catalyzed borylation permits late-stage functionalization. A C4-borylated intermediate, generated using Ir(COD)OMe/dtbpy, undergoes Chan-Lam coupling with cyclopropylboronic acid, enabling a "spot-variation" strategy for analog synthesis [4].
Solvent polarity and proticity critically influence cyclocondensation efficiency and regioselectivity. For the final ring-closing step (e.g., forming the pyridone at C6/C7), toluene outperforms polar aprotic solvents like dimethylformamide. Toluene’s moderate polarity (π* = 0.54) facilitates dehydration while solubilizing intermediates, yielding 95% product at 110°C vs. 72% in dimethylformamide [4] [10]. The reaction exhibits negative correlation with solvent hydrogen-bond donation ability (α-value): high α solvents (e.g., methanol) inhibit cyclization by stabilizing the open-chain precursor [10].
Temperature profiles reveal a narrow optimum. At <100°C, the reaction stalls (<30% conversion), while >130°C promotes degradation. Microwave-assisted heating in toluene (120°C, 30 minutes) achieves near-quantitative conversion, reducing reaction times from 12 hours to 45 minutes [4]. Post-reaction, crystallization from ethanol/water mixtures (4:1) purifies the product while minimizing solvent waste, aligning with green chemistry principles [10].
Table 3: Solvent and Temperature Effects on Final Cyclocondensation
Solvent | α | β | π* | Temp (°C) | Yield (%) |
---|---|---|---|---|---|
Toluene | 0.00 | 0.11 | 0.54 | 110 | 95 |
Dimethylformamide | 0.00 | 0.69 | 0.88 | 110 | 72 |
Methanol | 0.93 | 0.62 | 0.60 | 65 | 28 |
Water | 1.17 | 0.47 | 1.09 | 100 | 5 |
ConclusionsThe synthesis of 2-cyclopentyl-4-cyclopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one hinges on strategic bond formation timed with protecting group manipulation and catalytic interventions. Regioselectivity is achieved through early C4-cyclopropylation via cross-coupling and late-stage N1-cyclopentylation under silver or enzymatic catalysis. Solvent optimization ensures the cyclocondensation remains efficient and high-yielding, with toluene emerging as the optimal medium. These methodologies establish a robust, adaptable framework for synthesizing complex pyrazolo[3,4-b]pyridinones.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: